

2-(Methylthio)-5-nitropyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Methylthio)-5-nitropyrimidine**

Cat. No.: **B084697**

[Get Quote](#)

In-Depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(Methylthio)-5-nitropyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its key characteristics, outlines potential synthetic pathways, and details its reactivity and spectroscopic profile.

Core Compound Identification and Properties

2-(Methylthio)-5-nitropyrimidine is a substituted pyrimidine ring system. The presence of the electron-withdrawing nitro group and the methylthio substituent significantly influences its chemical reactivity and potential biological activity.

Table 1: Compound Identifiers and Computed Properties

Property	Value	Source
CAS Number	14001-70-8	[1]
Molecular Formula	C ₅ H ₅ N ₃ O ₂ S	[1]
Molecular Weight	171.18 g/mol	[1]
IUPAC Name	2-(Methylthio)-5-nitropyrimidine	[1]
Canonical SMILES	CSC1=NC=C(C=N1)-- INVALID-LINK--[O-]	[2]
InChIKey	APNBIRVIHOWZRZ- UHFFFAOYSA-N	[1]
XLogP3-AA	0.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	96.9 Å ²	[1]

Table 2: Physical Properties

Property	Value	Source & Notes
Appearance	Pale yellow to brown solid (predicted for related compounds)	Based on data for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[3]
Melting Point	Not experimentally determined. A related compound, 2,4,6-Tris(methylthio)-5-nitropyrimidine, has a melting point of 177-178 °C.[4]	
Boiling Point	323.8°C at 760 mmHg (Predicted)	[5]
Solubility	No specific experimental data available. The methylthio group may influence solubility in organic solvents.[3]	

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-(Methylthio)-5-nitropyrimidine** is not readily available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of analogous compounds.

Proposed Synthetic Pathway

A potential synthesis could involve a multi-step process starting from a suitable pyrimidine precursor, followed by methylation of a thiol group and nitration. A general workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-(Methylthio)-5-nitropyrimidine**.

Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination.^[6] A similar strategy, omitting the chlorination and potentially starting from a simpler pyrimidine core, could be adapted for the synthesis of **2-(Methylthio)-5-nitropyrimidine**.

Another relevant protocol is the synthesis of 2-Methylthio-5-nitro-pyridine, where 2-mercaptop-5-nitro-pyridine is methylated using dimethyl sulfate in the presence of sodium hydroxide.^[7]

Key Experimental Steps (based on related syntheses):

- **Methylation of a Thiol Precursor:** A suitable 2-mercaptopurine derivative could be dissolved in an aqueous base (e.g., NaOH) and treated with a methylating agent like methyl iodide or dimethyl sulfate.^[8] Careful control of temperature and stoichiometry is crucial to favor S-methylation over potential N-methylation.^[8]
- **Nitration of the Pyrimidine Ring:** The 2-(methylthio)pyrimidine intermediate would then be subjected to nitration. A common method involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, at controlled temperatures.

Chemical Reactivity

The chemical reactivity of **2-(Methylthio)-5-nitropyrimidine** is dictated by the interplay of its functional groups:

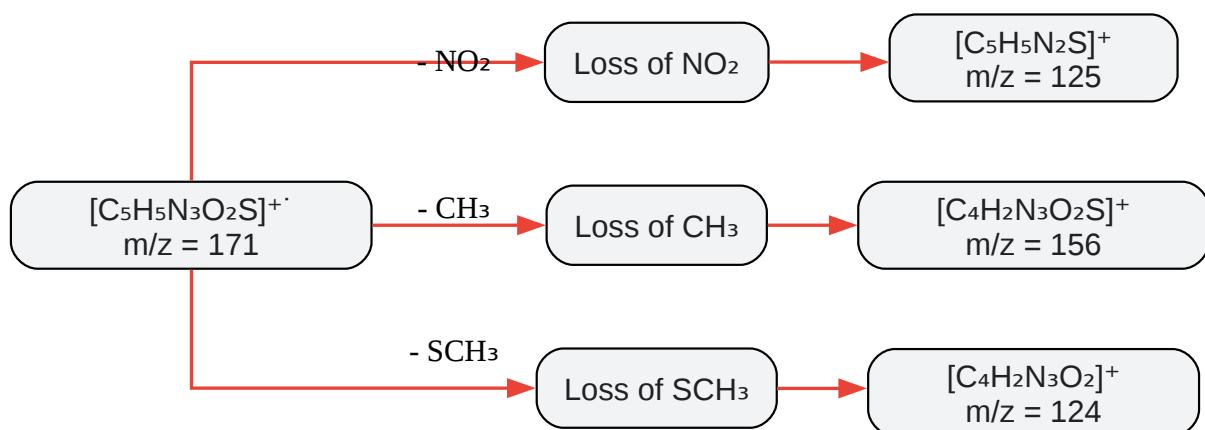
- **Pyrimidine Ring:** The pyrimidine ring, particularly with the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.
- **Methylthio Group:** The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using appropriate oxidizing agents like hydrogen peroxide.^[8] This transformation can significantly alter the compound's electronic properties and biological activity.
- **Nitro Group:** The nitro group can be reduced to an amino group, providing a handle for further functionalization.

Spectroscopic and Analytical Data

Detailed experimental spectra for **2-(Methylthio)-5-nitropyrimidine** are not widely published. However, based on the analysis of related compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts


Nucleus	Predicted Chemical Shift (ppm)	Notes
^1H NMR		
-S-CH ₃	~2.5 - 2.6	The chemical shift of the methyl protons in the methylthio group is typically in this region.[8]
Pyrimidine Protons	~8.0 - 9.5	The protons on the electron-deficient pyrimidine ring, further deshielded by the nitro group, are expected to appear at high chemical shifts.
^{13}C NMR		
-S-CH ₃	~10 - 20	The methyl carbon of the methylthio group.
Pyrimidine Carbons	~120 - 170	Carbons of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms, the methylthio group, and the nitro group.

Note: PubChem indicates the availability of ^{13}C and ^{15}N NMR spectra, though the specific data is not provided in the search results.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-(Methylthio)-5-nitropyrimidine** is expected to show a molecular ion peak (M^+) at m/z 171. Due to the presence of a sulfur atom, an $M+2$ isotope peak with a characteristic intensity of about 4.4% relative to the M^+ peak should be observable.

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. fishersci.com [fishersci.com]
- 4. 110099-94-0|2-(Methylthio)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 2-(Methylthio)-5-nitropyrimidine [myskinrecipes.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(Methylthio)-5-nitropyrimidine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084697#2-methylthio-5-nitropyrimidine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com